5-(2-phenylethyl)-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
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Overview
Description
3-phenethyl-2-((3-(trifluoromethyl)benzyl)thio)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a trifluoromethyl group, a thienopyrimidinone core, and a phenethyl side chain
Mechanism of Action
Target of Action
The primary targets of this compound are Mycobacteria , including Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are the causative agents of tuberculosis, a serious infectious disease.
Mode of Action
It is known to have significant antimycobacterial activity . The compound likely interacts with specific proteins or enzymes within the Mycobacteria, disrupting their normal function and leading to bacterial death.
Biochemical Pathways
The compound’s interaction with its targets likely affects several biochemical pathways within the Mycobacteria. These could include pathways related to cell wall synthesis, protein synthesis, or energy metabolism. Disruption of these pathways would inhibit the bacteria’s ability to grow and reproduce .
Result of Action
The result of the compound’s action is a significant reduction in the growth and reproduction of Mycobacteria . This leads to a decrease in the severity of tuberculosis infection.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. These could include the presence of other medications, the patient’s immune status, and the specific strain of Mycobacteria.
Preparation Methods
The synthesis of 3-phenethyl-2-((3-(trifluoromethyl)benzyl)thio)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Thienopyrimidinone Core: The synthesis begins with the construction of the thienopyrimidinone core. This can be achieved through the cyclization of appropriate thieno and pyrimidine precursors under specific reaction conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via radical trifluoromethylation, a process that involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Phenethyl Side Chain: The phenethyl side chain is attached through nucleophilic substitution reactions, where a phenethyl halide reacts with the thienopyrimidinone intermediate.
Final Assembly:
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
3-phenethyl-2-((3-(trifluoromethyl)benzyl)thio)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl group to an alcohol.
Scientific Research Applications
3-phenethyl-2-((3-(trifluoromethyl)benzyl)thio)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antitubercular agent, with significant activity against Mycobacterium tuberculosis.
Biological Research: The compound’s ability to interact with various biological targets makes it a valuable tool in studying cellular pathways and mechanisms of action.
Comparison with Similar Compounds
Similar compounds to 3-phenethyl-2-((3-(trifluoromethyl)benzyl)thio)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one include other thienopyrimidinone derivatives and trifluoromethylated compounds. Some notable examples are:
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share the thienopyrimidinone core and have been studied for their antitubercular and anticancer activities.
Trifluoromethylated Thieno[3,4-b]thiophene-2-ethyl Carboxylate: This compound exhibits unique optical and electrochemical properties due to the presence of the trifluoromethyl group.
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives: These compounds have shown potential as epidermal growth factor receptor inhibitors and possess antitumor activity.
The uniqueness of 3-phenethyl-2-((3-(trifluoromethyl)benzyl)thio)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one lies in its combination of structural features, which confer a distinct set of chemical reactivities and biological activities.
Properties
IUPAC Name |
5-(2-phenylethyl)-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F3N3OS2/c26-25(27,28)18-9-4-8-17(14-18)15-33-24-30-20-19-10-5-12-29-22(19)34-21(20)23(32)31(24)13-11-16-6-2-1-3-7-16/h1-10,12,14H,11,13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIINYVWDXRCVGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC5=CC(=CC=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F3N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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